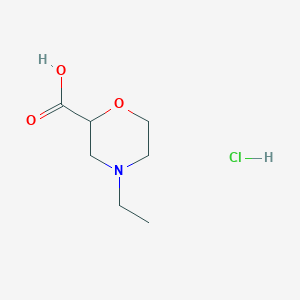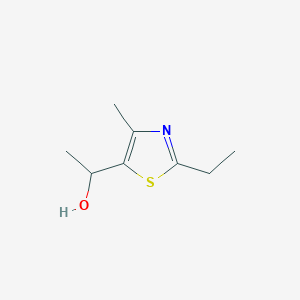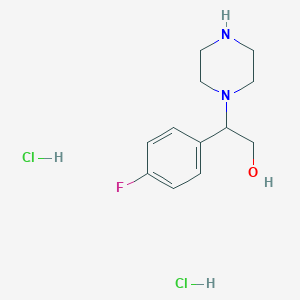![molecular formula C24H20BNO2 B1443128 (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronsäure CAS No. 1084334-86-0](/img/structure/B1443128.png)
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronsäure
Übersicht
Beschreibung
“(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C24H20BNO2 . It has a molecular weight of 365.2 g/mol . The compound is also known by several synonyms, including B-[4-([1,1’-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid and [4-(N-(4-Phenylphenyl)anilino)phenyl]boronic acid .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O .Chemical Reactions Analysis
Aminoboronic acids have demonstrated catalytic properties, enabling the hydrolysis and etherification of chlorohydrins . More recently, aminoboronic acids have effectively catalyzed direct amide formation . These catalysts can enable the kinetic resolution of racemic amines during the acylation process . Aminoboronic acids can also function as aldol catalysts, acting through in situ boronate enolate formation in water .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 43.7 Ų . The compound has a complexity of 446 .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -verabreichung
Boronsäuren: und ihre Ester spielen eine Schlüsselrolle bei der Entwicklung neuer Medikamente und Medikamententransportsysteme. Sie werden besonders als Borträger für die Neutroneneinfangtherapie geschätzt, eine gezielte Krebsbehandlung. Die Stabilität dieser Verbindungen in wässrigen Lösungen, einschließlich bei physiologischem pH-Wert, ist ein entscheidender Faktor für ihre pharmakologische Wirksamkeit .
Kovalente organische Gerüste (COFs)
Diese Verbindungen sind für die Synthese von zweidimensionalen kovalenten organischen Gerüsten mit hierarchischer Porosität unerlässlich. COFs sind kristalline poröse Polymere, die durch die Verknüpfung organischer Bausteine über kovalente Bindungen gebildet werden. Sie finden Anwendung in der Gasspeicherung, Sensorik, Katalyse und als Halbleiter .
Suzuki-Miyaura-Kreuzkupplung
Die Ester von Phenylboronsäuren, wie die hier in Frage stehende, werden in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet. Diese Reaktion ist ein leistungsstarkes Werkzeug in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was für die Produktion von Pharmazeutika, Agrochemikalien und organischen Materialien von grundlegender Bedeutung ist .
Sensorentwicklung
Modifizierte Elektroden und Verbundwerkstoffe, die Boronsäuren verwenden, können bei der Entwicklung von Sensoren eingesetzt werden. So können sie beispielsweise zur Herstellung von Sensoren für die Detektion von Zuckern in Fruchtsäften oder biologischen Molekülen wie NADH und H2O2 verwendet werden, was Auswirkungen auf die klinische Diagnostik und die Lebensmittelindustrie hat .
Synthetische Chemie
Boronsäuren sind stabil, im Allgemeinen ungiftig und leicht zu synthetisieren, wodurch sie in verschiedenen synthetischen Reaktionen vielseitig einsetzbar sind. Sie werden in metallkatalysierten Prozessen, Säure-Katalyse, asymmetrischer Synthese von Aminosäuren und Hydroborierung eingesetzt, bei der Bor an Alkene addiert wird .
Wirkmechanismus
Target of Action
The primary target of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which the compound is used must be carefully considered.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOYDHJVGOATFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

